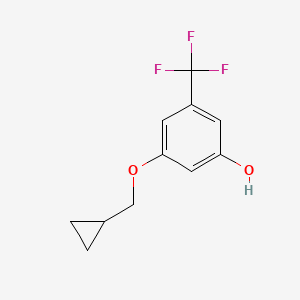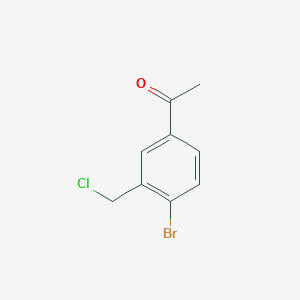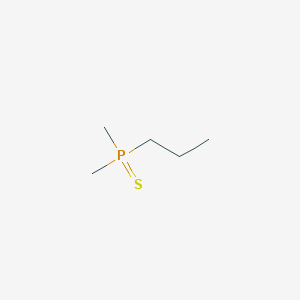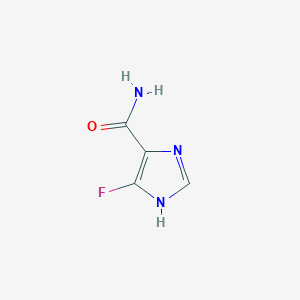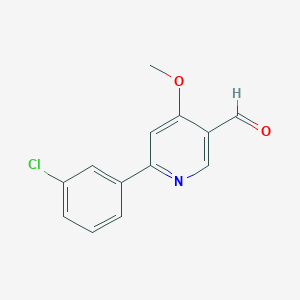
12-O-Acetylazedarachin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chemical Reactions Analysis
12-O-Acetylazedarachin A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its reactivity and interactions with other molecules.
Substitution: Common reagents for substitution reactions include acetic anhydride and pyridine, which can introduce acetyl groups into the compound. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
12-O-Acetylazedarachin A has several scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of triterpenoids.
Industry: The insecticidal properties of this compound make it a candidate for developing natural insecticides.
Mechanism of Action
The mechanism of action of 12-O-Acetylazedarachin A involves its interaction with specific molecular targets and pathways. It exhibits cytotoxicity by inducing apoptosis in cancer cells . The compound’s trypanocidal activity is attributed to its ability to interfere with the parasite’s metabolic processes . Additionally, its insecticidal activity involves the inhibition of certain enzymes critical for insect survival .
Comparison with Similar Compounds
12-O-Acetylazedarachin A is part of a group of triterpenoids found in Melia azedarach. Similar compounds include:
12-O-Acetylazedarachin B: Another triterpenoid with similar biological activities.
Toosendanin: Known for its potent insecticidal and trypanocidal activities.
12-O-Acetyltrichilin B: Exhibits insecticidal properties. This compound is unique due to its specific acetylation pattern and its potent cytotoxicity against cancer cell lines.
Properties
Molecular Formula |
C73H98 |
|---|---|
Molecular Weight |
975.6 g/mol |
InChI |
InChI=1S/C73H98/c1-19-26-61-60-33-32-51-44-63(55-42-58(71(10,11)12)45-59(43-55)72(13,14)15)62-30-24-22-20-21-23-27-48-28-25-29-50(35-48)67(62)64(54-38-52(47(2)3)39-57(41-54)70(7,8)9)46-65(68(51)61)66(73(16,17)18)34-31-49-36-53(60)40-56(37-49)69(4,5)6/h19-22,26,30-34,37-39,41-42,44-48,50,53,56,59,61,68H,23,25,27-29,35-36,40,43H2,1-18H3 |
InChI Key |
LODBYKNOHKZRBU-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1C2C3=CC=C1C4CC(C=C(C4)C=CC(=C2C=C(C5=C(C=C=CC=CCCC6CCCC5C6)C(=C3)C7=CC(=CC(C7)C(C)(C)C)C(C)(C)C)C8=CC(=CC(=C8)C(C)(C)C)C(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


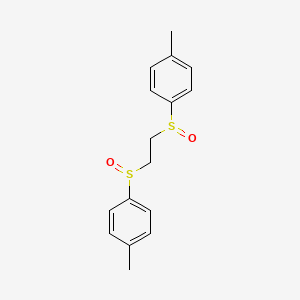
![Ethyl 2-[4-(butyl-methyl-amino)diazenylphenoxy]acetate](/img/structure/B13988744.png)

![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988752.png)
![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988764.png)

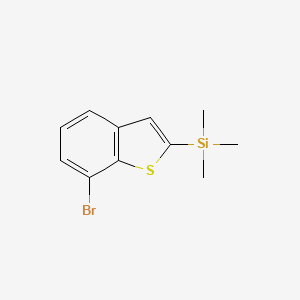
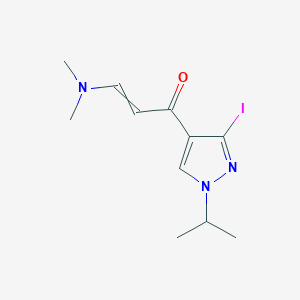
![1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988795.png)
